Glecirasib mechanism of action in KRAS G12C mutant cells
Glecirasib mechanism of action in KRAS G12C mutant cells
An In-Depth Technical Guide to the Mechanism of Action of Glecirasib in KRAS G12C Mutant Cells
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2][3] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The specific mutation at codon 12, substituting glycine (B1666218) with cysteine (G12C), results in a constitutively active KRAS protein that is locked in its GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.[1][2] This mutation is prevalent in approximately 13% of non-small cell lung cancers (NSCLC), 3-5% of colorectal cancers, and 1-2% of pancreatic cancers.[1] For years, KRAS was considered "undruggable" due to the smooth surface of the protein, which lacks deep pockets for small-molecule binding.[2] The discovery of an inducible switch-II pocket (S-IIP) in the KRAS G12C mutant protein paved the way for the development of targeted inhibitors.[1][2]
Glecirasib (JAB-21822) is a highly selective, orally bioavailable, and potent covalent inhibitor of KRAS G12C developed by Jacobio Pharmaceuticals.[1][4][5] Preclinical and clinical studies have demonstrated its promising anti-tumor activity and a manageable safety profile in patients with KRAS G12C-mutated solid tumors.[6][7][8] This guide provides a detailed technical overview of the mechanism of action of glecirasib, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
Glecirasib's primary mechanism involves the specific and irreversible inhibition of the KRAS G12C mutant protein.
-
Covalent Binding: Glecirasib is designed to form a covalent bond with the thiol group of the mutated cysteine residue at position 12 of the KRAS protein.[2]
-
Targeting the Inactive State: The inhibitor selectively binds to KRAS G12C when it is in its inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound conformation.[1][2][3]
-
Allosteric Inhibition: By binding to the switch-II pocket, glecirasib allosterically locks the KRAS G12C protein in this inactive state.[2] This prevents the exchange of GDP for guanosine triphosphate (GTP), which is required for KRAS activation.[1][3]
-
Blocking Downstream Signaling: By trapping KRAS G12C in the "off" state, glecirasib effectively blocks its ability to interact with and activate downstream effector proteins, thereby inhibiting the oncogenic signaling cascades that drive tumor growth and survival.[1][2][4]
Inhibition of Downstream Signaling Pathways
The constitutive activation of KRAS G12C leads to the hyperactivation of multiple downstream signaling pathways, most notably the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways. Glecirasib's inhibition of KRAS G12C effectively suppresses these pathways.
-
MAPK Pathway: This is the canonical KRAS signaling pathway. Preclinical studies have shown that glecirasib potently inhibits the phosphorylation of ERK (p-ERK), a key downstream kinase in this cascade, in a dose-dependent manner.[1][6][9] This inhibition leads to cell-cycle arrest and a reduction in tumor cell proliferation.[6][10]
-
PI3K-AKT Pathway: Glecirasib also substantially reduces the phosphorylation of AKT (p-AKT), indicating the suppression of the PI3K-AKT-mTOR pathway, which is critical for cell survival and growth.[6][9][10]
The diagram below illustrates the KRAS signaling pathway and the specific point of intervention by glecirasib.
Quantitative Data on Glecirasib's Potency and Selectivity
Biochemical and cellular assays have been used to quantify the potency and selectivity of glecirasib.
Table 1: Biochemical Activity of Glecirasib
| Parameter | Value | Target | Assay Type | Reference |
| IC₅₀ | 2.28 nmol/L | GDP-bound KRAS G12C | SOS1-mediated nucleotide exchange | [9] |
| k_inact_/K_I_ | 16,351 M⁻¹s⁻¹ | GDP-bound KRAS G12C | SOS1-mediated nucleotide exchange | [9] |
| Selectivity | >1,000-fold | KRAS G12C vs. WT KRAS, HRAS, NRAS | Biochemical assays | [9] |
| Selectivity | >500-fold | KRAS G12C vs. WT KRAS | Biochemical and cellular assays | [9] |
Table 2: Cellular Activity of Glecirasib
| Parameter | Value | Cell Lines | Assay Type | Reference |
| p-ERK Inhibition (IC₅₀) | Median 10.9 nmol/L | Panel of KRAS G12C mutant cancer cells | p-ERK inhibition assay | [9] |
| Anti-proliferative Activity | Subnanomolar IC₅₀ | Multiple KRAS G12C mutant cell lines | 3D cell viability assays | [1] |
Clinical Efficacy of Glecirasib Monotherapy
Clinical trials have demonstrated the efficacy of glecirasib across various solid tumors harboring the KRAS G12C mutation.
Table 3: Summary of Clinical Trial Results for Glecirasib
| Tumor Type | Trial | N | ORR (Confirmed) | DCR | Median PFS | Median OS | Reference |
| NSCLC (previously treated) | NCT05009329 (Pivotal Phase 2) | 119 | 47.9% | 86.3% | 8.2 months | 13.6 months | [1][7] |
| Pancreatic Cancer (PDAC) | Pooled (NCT05009329, NCT05002270) | 31-32 | 41.9% - 46.9% | 96.4% | 5.5 - 5.6 months | 10.7 - 10.8 months | [1][11] |
| Other Solid Tumors (pooled) | Pooled (NCT05009329, NCT05002270) | 48 | 50.0% | 93.8% | 6.9 months | 10.8 months | [1][11] |
| Biliary Tract Cancer | Pooled Analysis | 7 | 71.4% | - | - | - | [11] |
| Small Intestinal Cancer | Pooled Analysis | 4 | 100% | - | - | - | [11] |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival.
Rationale for Combination Therapies
Despite promising initial responses, acquired resistance to KRAS G12C inhibitors can develop.[6] A common resistance mechanism involves the reactivation of the MAPK pathway through upstream feedback mechanisms, such as signaling via the epidermal growth factor receptor (EGFR).[12] This provides a strong rationale for combination therapies.
-
With SHP2 Inhibitors: SHP2 is a phosphatase that acts upstream of RAS, promoting its activation. Combining glecirasib with a SHP2 inhibitor (like JAB-3312/sitneprotafib) can create a more comprehensive blockade of the RAS-MAPK pathway, potentially overcoming resistance and enhancing anti-tumor activity.[2][12]
-
With EGFR Inhibitors: In colorectal cancer, EGFR signaling is a key mechanism of resistance. Combining glecirasib with an EGFR inhibitor (like cetuximab) has shown synergistic effects in preclinical models, suggesting this combination may overcome resistance.[9]
References
- 1. oncodaily.com [oncodaily.com]
- 2. KRAS G12C Inhibitor | Jacobio Pharma [jacobiopharma.com]
- 3. What is Glecirasib used for? [synapse.patsnap.com]
- 4. Efficacy and safety of glecirasib in solid tumors with KRAS G12C mutation: A pooled analysis of two phase I/II trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. targetedonc.com [targetedonc.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Glecirasib, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of glecirasib in solid tumors with KRAS G12C mutation: A pooled analysis of two phase I/II trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
